Ganirelixacetate
Description
Evolution of GnRH Antagonists in Peptide Chemistry Research
The journey of GnRH antagonists began shortly after the elucidation of the native GnRH structure. researchgate.net Initial research focused on modifying the GnRH decapeptide to create analogues that could block the receptor. wikipedia.org The development of solid-phase peptide synthesis was a significant technological advancement that facilitated the creation of numerous GnRH analogues. researchgate.net It is estimated that over 2,000 different analogues have been synthesized and studied. researchgate.net
Early research in the 1980s led to the development of GnRH agonists. wikipedia.org However, the quest for a direct inhibitor continued, leading to the discovery of the first GnRH antagonist, cetrorelix (B55110), in 1988. nih.gov The development of "third-generation" GnRH antagonists, including cetrorelix and ganirelix (B53836), marked a significant milestone. nih.gov These compounds were designed to have high receptor binding affinity and inhibitory activity while minimizing undesirable side effects. oup.com The structural evolution of these antagonists often involved substitutions at various amino acid positions of the native GnRH peptide to enhance potency and stability. oup.comoup.com
The following table provides a timeline of key milestones in the development of GnRH modulators:
| Year | Milestone | Reference |
| 1971 | Structural elucidation and synthesis of GnRH. | nih.gov |
| 1980s | GnRH agonists are introduced for medical use. | wikipedia.org |
| 1988 | Discovery of cetrorelix, the first GnRH antagonist. | nih.gov |
| 1999 | Cetrorelix is approved in the European Union. | nih.gov |
| 1999 | Ganirelix receives FDA approval. | drugbank.com |
| 2000 | Ganirelix receives marketing authorization in the European Union. | wikipedia.org |
| 2003 | Abarelix (B549359), a GnRH antagonist for prostate cancer, is approved in the U.S. | mdpi.com |
Historical Context of Ganirelix Acetate (B1210297) Development within Peptide Drug Discovery
The development of ganirelix acetate is a prime example of successful peptide drug discovery. The foundation was laid by the understanding of the structure and function of the native GnRH peptide. csic.es The goal was to create a synthetic analogue that could competitively block the GnRH receptor without causing the initial stimulation seen with agonists. drugbank.comnih.gov
The synthesis of ganirelix involves replacing amino acids at specific positions of the natural GnRH sequence. google.com This synthetic peptide is a decapeptide with nine different amino acids. The process often utilizes solid-phase peptide synthesis techniques. google.comgoogle.com
Clinical development of ganirelix for preventing premature LH surges commenced in 1996 with dose-finding trials. nih.gov The first successful pregnancy using ganirelix in an assisted reproduction program was reported in 1998. drugbank.com Following this, ganirelix received FDA approval in 1999 and marketing authorization from the European Commission in May 2000, granted to N.V. Organon. wikipedia.orgdrugbank.com
The development of ganirelix and other GnRH antagonists is considered a significant advancement in infertility treatment, offering a more convenient and safer option for patients undergoing controlled ovarian hyperstimulation. nih.gov
The following table details the key characteristics of Ganirelix Acetate:
| Property | Description | Reference |
| Chemical Name | N-Acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N6-[bis(ethylamino)methylene]-D-lysyl-L-leucyl-N6-[bis(ethylamino)methylene]-L-lysyl-L-prolyl-D-alaninamide | biosynth.com |
| Molecular Formula | C₈₀H₁₁₃ClN₁₈O₁₃•(C₂H₄O₂)₂ | biosynth.com |
| Mechanism of Action | Competitive gonadotropin-releasing hormone (GnRH) antagonist. | wikipedia.org |
| Primary Use | To control ovulation in assisted reproduction. | wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
C82H119ClN18O13 |
|---|---|
Molecular Weight |
1600.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;ethane |
InChI |
InChI=1S/C80H113ClN18O13.C2H6/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;1-2/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);1-2H3/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;/m1./s1 |
InChI Key |
RFFLAXZVPSLISN-FEGBTNLQSA-N |
Isomeric SMILES |
CC.CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
Canonical SMILES |
CC.CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
Origin of Product |
United States |
Molecular Architecture and Structure Activity Relationships of Ganirelixacetate
Chemical Structure and Peptide Sequence Analysis
Ganirelix (B53836) acetate's primary structure is a synthetic decapeptide composed of several natural and unnatural amino acids. The sequence is derived from native GnRH but features critical substitutions at positions 1, 2, 3, 6, 8, and 10. The N-terminus of the peptide is acetylated, a modification that prevents analysis by traditional methods like Edman degradation.
The full chemical name for the peptide portion is N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N9,N10-diethyl-D-homoarginyl-L-leucyl-N9,N10-diethyl-L-homoarginyl-L-prolyl-D-alanylamide.
The table below provides a comparative analysis of the amino acid sequences of native GnRH and Ganirelix.
| Position | Native GnRH | Ganirelix | Modification Type |
| 1 | pGlu | Ac-D-Nal | N-terminal acetylation; Substitution with unnatural, hydrophobic D-amino acid |
| 2 | His | D-pClPhe | Substitution with unnatural, hydrophobic D-amino acid |
| 3 | Trp | D-Pal | Substitution with unnatural, D-amino acid |
| 4 | Ser | Ser | No Change |
| 5 | Tyr | Tyr | No Change |
| 6 | Gly | D-hArg(Et2) | Substitution with unnatural, charged D-amino acid |
| 7 | Leu | Leu | No Change |
| 8 | Arg | L-hArg(Et2) | Substitution with unnatural, charged L-amino acid |
| 9 | Pro | Pro | No Change |
| 10 | Gly-NH2 | D-Ala-NH2 | Substitution with D-amino acid |
Data sourced from multiple references.
Amino Acid Substitutions and their Impact on Biological Properties
The specific amino acid substitutions in ganirelix are not arbitrary; they are the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the peptide's therapeutic profile. These modifications collectively enhance receptor binding, increase metabolic stability, and reduce undesirable side effects associated with earlier GnRH antagonists.
The primary goal of the substitutions in ganirelix is to create a molecule that binds with high affinity to the GnRH receptor without activating it. The modifications at the N-terminus (positions 1-3) are particularly critical for achieving potent antagonism. Replacing the native amino acids with bulky, hydrophobic D-amino acids—Ac-D-Nal, D-pClPhe, and D-Pal—creates a hydrophobic cluster that significantly enhances binding to the GnRH receptor.
This enhanced binding is reflected in its high receptor-binding affinity (Kd = 0.4 nM) compared to native GnRH (Kd = 3.6 nM). This strong, competitive binding effectively blocks the endogenous GnRH, leading to a more pronounced suppression of LH than FSH.
A significant challenge in peptide drug design is overcoming rapid degradation by endogenous proteases. The molecular architecture of ganirelix incorporates several features to enhance its metabolic stability. The introduction of D-amino acids at positions 1, 2, 3, 6, and 10 makes the peptide less recognizable to standard proteases, which typically cleave peptide bonds between L-amino acids.
Furthermore, the acetylation of the N-terminus protects the peptide from degradation by aminopeptidases. While ganirelix is significantly more stable than native GnRH, it is not entirely immune to metabolism. Studies have shown that following administration, the primary metabolites observed are the 1-4 and 1-6 peptide fragments, indicating that enzymatic cleavage does eventually occur. Forced degradation studies have also indicated susceptibility to hydrolysis under acidic and alkaline conditions.
A major drawback of first and second-generation GnRH antagonists was their propensity to induce histamine (B1213489) release, leading to local and systemic allergic-type reactions. The design of ganirelix, a third-generation antagonist, specifically addressed this issue. The substitutions at positions 6 and 8 with bulky, charged, and unnatural homoarginine derivatives (D-hArg(Et2) and L-hArg(Et2)) are key to its minimal histamine-releasing properties.
Comparative studies have quantified this improvement. In an ex vivo model using human skin, ganirelix demonstrated a significantly lower capacity to release histamine compared to the antagonists abarelix (B549359) and cetrorelix (B55110). In studies with rat peritoneal mast cells, the concentration of ganirelix required to elicit a half-maximal histamine release (ED50) was 17.8 µg/kg, a value substantially higher than that for the second-generation antagonist detirelix (B1628476) (0.21 µg/kg), indicating a much lower potential for histamine release.
Conformational Analysis and Receptor Interaction Determinants
The three-dimensional conformation of ganirelix is crucial for its interaction with the GnRH receptor. The substitution of glycine (B1666218) at position 6 with a D-amino acid is a common strategy in GnRH antagonist design. This modification is known to induce a specific bend or "beta-turn" in the peptide backbone, particularly a Type II' β-turn around residues 6 and 7. This conformation is believed to mimic the receptor-bound state of native GnRH, allowing the antagonist to fit snugly into the receptor's binding pocket.
This induced turn brings the N-terminal and C-terminal portions of the peptide into proximity, creating a compact structure. The hydrophobic amino acids at the N-terminus (positions 1-3) and the residues at the C-terminus are then positioned to make critical contacts with the receptor, locking the antagonist in place and preventing the conformational changes necessary for receptor activation.
Design Principles of GnRH Receptor Antagonism
The development of ganirelix exemplifies the core principles of modern GnRH antagonist design. The primary objective is to create a molecule that acts as a pure competitive inhibitor at the GnRH receptor, resulting in an immediate and reversible suppression of gonadotropin release.
The key design strategies embodied by ganirelix include:
N-Terminal Modification: Substitution of the first three amino acids with large, non-natural, hydrophobic D-amino acids to maximize receptor binding affinity and confer antagonistic properties.
Induction of a β-Turn: Replacement of Gly6 with a D-amino acid to promote a specific turn conformation essential for high-affinity receptor binding.
Enhancement of Stability: Incorporation of D-amino acids and N-terminal acetylation to protect against rapid enzymatic degradation, thereby prolonging the biological effect.
Minimization of Histamine Release: Strategic substitution of Arg8 with modified, bulky amino acids to reduce the mast cell degranulation that plagued earlier antagonists.
Through these integrated design principles, ganirelix achieves a profile of high antagonistic potency, increased stability, and a favorable safety profile with regard to histamine release, representing a significant advancement in the field of GnRH analogue therapeutics.
Molecular Mechanisms of Action of Ganirelixacetate
Competitive GnRH Receptor Binding Kinetics and Thermodynamics
Ganirelix (B53836) acetate (B1210297) functions by competitively blocking GnRH receptors located on the pituitary gonadotrophs. This competitive inhibition is central to its mechanism, as it directly vies with endogenous GnRH for receptor binding sites. The molecular structure of Ganirelix acetate, which is derived from native GnRH but features substitutions at several amino acid positions (1, 2, 3, 6, 8, and 10), confers a high binding affinity and stability.
Research demonstrates that Ganirelix acetate possesses a significantly higher binding affinity for the GnRH receptor compared to the native hormone. This strong interaction ensures effective displacement of endogenous GnRH and blockade of the receptor. The binding kinetics are characterized by a rapid onset of action, with peak serum concentrations reached approximately one to two hours after subcutaneous administration. The dissociation constant (K_D), a measure of binding affinity, highlights the potency of Ganirelix acetate.
| Compound | Dissociation Constant (K_D) | Relative Affinity |
|---|---|---|
| Ganirelix | 0.4 nM | 9-fold higher than GnRH |
| Native GnRH | 3.6 nM | Baseline |
This table illustrates the superior binding affinity of Ganirelix for the GnRH receptor as compared to the natural hormone, based on reported dissociation constants.
Intracellular Signaling Pathway Modulation by Ganirelixacetate
Upon binding to the GnRH receptor, Ganirelix acetate does not elicit the conformational changes that lead to receptor activation. As a competitive antagonist, it occupies the receptor binding pocket, thereby preventing endogenous GnRH from initiating the intracellular signaling cascade. The GnRH receptor is a G-protein-coupled receptor, and its activation by an agonist normally triggers a specific downstream pathway essential for gonadotropin synthesis and release.
By blocking this initial step, Ganirelix acetate effectively halts the entire signal transduction pathway that follows GnRH binding. This blockade is the direct cause of the subsequent suppression of gonadotropin secretion from the pituitary gland.
Differential Suppression of Pituitary Gonadotropins
A notable characteristic of Ganirelix acetate's action is its more pronounced suppression of luteinizing hormone (LH) compared to follicle-stimulating hormone (FSH). This differential effect has been consistently observed in clinical studies. After administration, serum LH concentrations decrease more significantly and rapidly than FSH concentrations.
Mechanisms Underlying Preferential LH Suppression Relative to FSH
The precise mechanisms for the preferential suppression of LH are multifaceted and relate to the distinct regulation of the two gonadotropins. LH secretion is highly dependent on high-frequency GnRH pulses, which are characteristic of the late follicular phase. In contrast, FSH synthesis and secretion are favored by lower-frequency GnRH pulses. By instituting a complete and continuous blockade of GnRH receptors, Ganirelix acetate abruptly halts the pulsatile signaling necessary for LH release, leading to its sharp decline.
The synthesis of FSH is also regulated by other factors, such as inhibins and activins (B217808) from the gonads, making it less solely dependent on GnRH pulsatility compared to LH. This contributes to the observed lesser degree of FSH suppression. Studies in patients with polycystic ovary syndrome (PCOS) have quantified this differential effect, showing a significantly greater percentage reduction in LH versus FSH levels following Ganirelix administration.
| Gonadotropin | Suppression Level (6 hours post-administration) |
|---|---|
| Luteinizing Hormone (LH) | 49% - 75% |
| Follicle-Stimulating Hormone (FSH) | 19% - 25% |
This table presents data from a study on PCOS patients, demonstrating the more potent suppression of LH relative to FSH by Ganirelix.
Reversibility of Receptor Blockade and Gonadotropin Secretion Dynamics
The suppression of gonadotropin secretion induced by Ganirelix acetate is both rapid and reversible. This reversibility is a key pharmacological feature. Upon discontinuation of the compound, the competitive blockade of the GnRH receptors ceases, allowing endogenous GnRH to resume its stimulatory action on the pituitary gonadotrophs.
Clinical data confirm that pituitary LH and FSH levels are fully recovered within 48 hours after the last administration of Ganirelix acetate. This rapid restoration of the hypothalamic-pituitary-gonadal axis function underscores the transient nature of the receptor blockade. The relatively short elimination half-life of Ganirelix, approximately 13 to 16 hours, contributes to this swift recovery.
Absence of Initial Gonadotropin Release (Flare Effect) Compared to Agonists
Unlike GnRH agonists, Ganirelix acetate does not cause an initial surge in gonadotropin release, known as the "flare effect". GnRH agonists initially act like native GnRH, stimulating the receptors and causing a transient, often substantial, release of LH and FSH before inducing receptor desensitization and downregulation.
Ganirelix acetate, as a pure antagonist, binds to the GnRH receptors but does not activate them. It provides an immediate and direct blockade of the receptor, preventing any stimulation. This mode of action completely circumvents the initial flare-up of gonadotropins, leading directly to pituitary suppression. The absence of this flare effect is a defining characteristic of its antagonist profile and distinguishes its mechanism from that of GnRH agonists.
Preclinical Pharmacology of Ganirelixacetate
Absorption and Distribution Profiles in Experimental Animal Models
Following subcutaneous administration, ganirelix (B53836) acetate (B1210297) is rapidly absorbed. In monkeys, peak serum concentrations are typically reached within one to two hours. The absolute bioavailability after subcutaneous injection is high, reported to be approximately 91%.
Distribution studies indicate that ganirelix acetate does not bind extensively to tissue proteins. In monkeys, the volume of distribution has been noted to be less than the total body water content, suggesting limited tissue sequestration. In vitro studies have determined that the plasma protein binding of ganirelix is 81.9%.
| Species | Route of Administration | Bioavailability (%) | Time to Peak Concentration (Tmax) (hours) |
|---|---|---|---|
| Monkey | Subcutaneous | >90% | 1 - 2 |
| Rat | Subcutaneous | ~50% (relative to monkey) | Not specified |
Metabolic Pathways and Metabolite Characterization in Biological Systems
Metabolic studies in both animals and humans have shown that ganirelix acetate is the primary circulating compound in plasma. The metabolism of ganirelix primarily occurs through enzymatic hydrolysis of the peptide bonds. The main metabolites identified are the 1-4 peptide and the 1-6 peptide fragments. These smaller peptide metabolites are considered pharmacologically inactive.
Excretion Mechanisms and Routes in Animal Studies
The elimination of ganirelix acetate and its metabolites occurs via both renal and fecal routes. In rats, following an intravenous dose, approximately 12.7% of the dose was excreted in urine and 84.1% in feces over seven days. Similarly, in monkeys, the urinary and fecal excretion were 25.9% and 62.1%, respectively. Biliary excretion is a significant route of elimination, with studies in bile duct-cannulated rats showing that 51% of the radioactivity was recovered in the bile over three days.
Structural Basis for Resistance to Enzymatic Degradation
Ganirelix acetate is a third-generation GnRH antagonist, a synthetic decapeptide with amino acid substitutions at positions 1, 2, 3, 6, 8, and 10. These structural modifications, particularly the inclusion of D-amino acids, confer a greater stability and resistance to enzymatic degradation by peptidases compared to the native GnRH. This enhanced stability contributes to its prolonged duration of action.
Pharmacodynamic Effects in in vitro Systems
In vitro studies have demonstrated that ganirelix acetate acts as a competitive antagonist at the GnRH receptors on pituitary gonadotrophs. By binding to these receptors, it blocks the action of endogenous GnRH, thereby inhibiting the subsequent signal transduction pathways that lead to gonadotropin synthesis and release. This action is consistent with a direct antagonist effect, as there is no initial release of endogenous gonadotropins observed.
The primary pharmacodynamic effect of ganirelix acetate is the rapid and reversible suppression of gonadotropin secretion. In pituitary cell cultures, ganirelix acetate effectively inhibits the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The suppression of LH secretion is more pronounced than that of FSH. This inhibitory effect is dose-dependent, and upon removal of ganirelix acetate, pituitary LH and FSH levels fully recover, typically within 48 hours.
| Hormone | Effect of Ganirelix Acetate | Key Characteristics |
|---|---|---|
| Luteinizing Hormone (LH) | Suppression of secretion | More pronounced suppression compared to FSH |
| Follicle-Stimulating Hormone (FSH) | Suppression of secretion | Suppressed, but to a lesser extent than LH |
Pharmacodynamic Effects in Animal Models
Ganirelix acetate, a synthetic decapeptide, functions as a potent antagonist to the gonadotropin-releasing hormone (GnRH) receptor. Its primary mechanism of action involves competitive blockade of GnRH receptors located on the pituitary gonadotroph cells. This interaction prevents the endogenous pulsatile release of GnRH from stimulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The result is a rapid, profound, and reversible suppression of gonadotropin release, with a more pronounced effect on LH than FSH. This modulation of the hypothalamic-pituitary-gonadal axis forms the basis of its pharmacodynamic effects observed in preclinical animal models.
Reproductive Endocrine Axis Modulation in Female Animal Models
In female animal models, ganirelix acetate demonstrates significant, dose-dependent control over the reproductive endocrine axis, primarily through the inhibition of gonadotropin secretion.
Studies in female rats have shown that ganirelix acetate effectively inhibits ovulation. This effect is directly attributed to the suppression of the preovulatory surge of gonadotropins, which is a critical trigger for ovulation. Administration of ganirelix acetate on the day of pro-estrus resulted in a dose-related inhibition of ovulation. Research in mice also indicates that GnRH antagonists like ganirelix can reduce circulating levels of both FSH and LH, which are essential for follicular growth and maturation. By blocking the GnRH receptor, ganirelix interferes with the hormonal cascade necessary for the selection and development of a dominant follicle, thereby preventing its maturation and subsequent ovulation.
| Animal Model | Effect | Mechanism | Reference |
|---|---|---|---|
| Rat | Dose-related inhibition of ovulation | Inhibition of the preovulatory surge of gonadotropins |
The suppression of pituitary gonadotropins (LH and FSH) by ganirelix acetate directly impacts ovarian steroidogenesis, leading to a reduction in circulating gonadal hormones. Preclinical studies have demonstrated that treatment with ganirelix results in a dose-dependent decrease in plasma estradiol (B170435) levels in female animals. Since FSH and LH are crucial for stimulating the growth of ovarian follicles and the subsequent production of estradiol and progesterone, their suppression by ganirelix acetate leads to a rapid decline in these steroid hormones. This hormonal suppression is a direct consequence of the drug's antagonistic effect on the pituitary.
A key characteristic of the pharmacodynamic effects of ganirelix acetate in animal models is its reversibility. Studies in female rats have shown that fertility was significantly decreased during treatment but returned to normal upon cessation of the drug. This indicates that the suppressive effects on the reproductive endocrine axis are not permanent. The mechanism for this reversibility lies in the nature of competitive antagonism at the GnRH receptor. Upon discontinuation of ganirelix acetate, the pituitary gland's sensitivity to endogenous GnRH is restored, and LH and FSH levels fully recover, typically within 48 hours, allowing for the resumption of normal follicular development and ovulation.
Reproductive Endocrine Axis Modulation in Male Animal Models
In male animal models, ganirelix acetate and other GnRH antagonists demonstrate the ability to suppress the hypothalamic-pituitary-testicular axis, primarily impacting testosterone (B1683101) secretion.
Preclinical studies in male primates have shown that ganirelix administration leads to a dose-dependent decrease in plasma testosterone levels, which remain suppressed with continued treatment. The mechanism involves the suppression of LH secretion from the pituitary, as LH is the primary stimulus for Leydig cells in the testes to produce and secrete testosterone. In rodents, GnRH antagonists have been shown to produce a fast and sustained suppression of the pituitary-gonadal axis, leading to reduced testosterone levels. Interestingly, one study in monkeys noted that while higher doses of ganirelix decreased testicular volumes as anticipated, suboptimal doses appeared to have a stimulatory effect on testosterone. The rapid and profound suppression of testosterone by GnRH antagonists is a consistent finding across multiple animal species.
| Animal Model | Compound Class | Effect on Testosterone | Reference |
|---|---|---|---|
| Monkeys | Ganirelix | Dose-dependent decrease in plasma testosterone levels | |
| Rodents (Rats) | GnRH Antagonists | Fast and sustained suppression of testosterone | |
| Rodents (Mice) | Ganirelix | Induced a decrease in intra-ovarian testosterone (in female model, demonstrating steroidogenesis suppression) | |
| Primates | GnRH Antagonists | Sustained suppression of gonadotrophin secretion |
General Pharmacological Profiling in Animal Systems (Excluding Organ-Specific Toxicity/Safety)
Ganirelix acetate, a synthetic decapeptide, is a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its primary mechanism of action involves competitively blocking GnRH receptors at the pituitary gland level, which leads to a rapid and reversible suppression of gonadotropin secretion, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Beyond its effects on the reproductive axis, the general pharmacological properties of ganirelix have been evaluated in several animal models to understand its effects on other major physiological systems.
Central Nervous System (CNS) Effects
In studies conducted on mice, ganirelix acetate demonstrated some effects on the central nervous system, although it did not impair neurological or skeletal muscle function. Subcutaneous administration resulted in a minor, dose-related increase in CNS stimulation at lower concentrations. However, ganirelix did not show any protective effects against seizures induced by either electrical stimulation or pentylenetetrazole.
Table 1: Effects of Ganirelix Acetate on the Central Nervous System in Mice
| Parameter | Finding |
|---|---|
| CNS Stimulation | Small, dose-related increase |
| Pupil Diameter | Constriction observed |
| Body Temperature | Hyperthermia noted |
| Neuromuscular Function | No disruption of coordination |
| Sedative Interaction | Did not alter hexobarbital-induced sleep time |
Cardiovascular and Respiratory System Effects
The potential impact of ganirelix acetate on the cardiovascular and respiratory systems was investigated in dogs, rats, and monkeys. In anesthetized dogs, the compound did not produce any significant respiratory effects. Similarly, comprehensive cardiovascular assessments in both anesthetized rats and conscious monkeys revealed no significant alterations in cardiovascular parameters across a wide range of subcutaneous and intravenous concentrations. Notably, in rats, a significant separation (approximately 600-fold) was observed between the dose required for its primary antiovulatory activity and any hypotensive effects.
Table 2: Cardiovascular and Respiratory Profile of Ganirelix Acetate in Animal Models
| System | Animal Model | Finding |
|---|---|---|
| Respiratory | Anesthetized Dogs | No significant effects |
| Cardiovascular | Anesthetized Rats | No significant effects |
| Cardiovascular | Conscious Monkeys | No significant effects |
Gastrointestinal and Other System Effects
In rats, subcutaneous administration of ganirelix was found to have a notable effect on gastric function. The compound significantly increased both the volume and the total acid secretion in the stomach. In terms of renal effects, no adverse impacts were reported in rat studies.
An important aspect of the pharmacological profiling of GnRH antagonists is their potential to induce histamine (B1213489) release, a characteristic of earlier generation compounds. In an in vitro study using rat peritoneal cells, the concentration of ganirelix required to elicit 50% of the maximum histamine release (ED50) was determined to be 17.8 µg/mL.
Table 3: Gastrointestinal and Histamine Release Profile of Ganirelix Acetate
| Parameter | Animal Model/System | Finding |
|---|---|---|
| Gastric Secretion | Rats | Significantly increased volume and total acid (H+) secretion |
| Renal Function | Rats | No adverse effects reported |
| Histamine Release | Rat Peritoneal Cells (in vitro) | ED50 for histamine release was 17.8 µg/mL |
Advanced Synthetic Methodologies for Ganirelixacetate and Analogs
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, is the cornerstone of ganirelix (B53836) acetate (B1210297) production. This method involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing, allowing the use of large excesses of reagents to drive reactions to completion.
Two primary chemical strategies are employed in SPPS for the synthesis of peptides like ganirelix acetate: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. Both strategies focus on protecting the alpha-amino group of the incoming amino acid to prevent unwanted side reactions during peptide bond formation.
The Boc strategy utilizes an acid-labile Boc protecting group. Deprotection, the removal of the Boc group to allow the next amino acid to be coupled, is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). The final cleavage of the completed peptide from the resin requires a strong acid, such as hydrofluoric acid (HF). While historically significant, the use of hazardous HF has limited the large-scale industrial application of the Boc strategy for ganirelix.
The Fmoc strategy has become more prevalent for ganirelix synthesis due to its milder reaction conditions. The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The side-chain protecting groups and the linkage to the resin are acid-labile, allowing for cleavage and final deprotection in a single step with TFA. This orthogonality avoids the harsh conditions of the Boc method. An example of an Fmoc-based synthesis involves sequential coupling of Fmoc-protected amino acids to a resin, with each cycle involving deprotection with piperidine/DMF and coupling of the next amino acid using a condensing agent.
| Strategy | N-α Protection | Deprotection Reagent | Final Cleavage | Key Characteristics |
| Boc | Acid-labile (tert-butyloxycarbonyl) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Harsher cleavage conditions; historically significant. |
| Fmoc | Base-labile (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF) | Moderate Acid (e.g., TFA) | Milder, more common conditions; avoids hazardous reagents. |
To address the challenges of synthesizing a long peptide chain like ganirelix sequentially (which can lead to lower purity and yield), fragment synthesis has been developed as an alternative. This approach involves synthesizing smaller peptide fragments separately, which are then coupled together on the solid phase or in solution.
A patented method for ganirelix acetate involves a fragment solid-phase synthesis approach. In this strategy, two key fragments of the ganirelix peptide are synthesized concurrently:
Fragment A (positions 6-10): Synthesized on an amino resin using the Fmoc solid-phase method.
Fragment B (positions 1-5): Synthesized as an intermediate fragment.
Fragment B is then coupled to the resin-bound Fragment A. This method has been reported to significantly shorten the synthesis time, increase the crude peptide purity to over 93%, and improve the total yield to more than 77%. This approach reduces the difficulty of purification and lowers production costs, making it suitable for larger-scale production.
Optimization of Synthesis Pathways for Purity and Yield in Research Settings
Achieving high purity and yield is a critical goal in the synthesis of ganirelix acetate. Research has focused on several optimization strategies.
One significant optimization involves the synthesis of a ganirelix precursor . In this method, amino acids that are difficult to incorporate, such as Fmoc-HArg(Et)₂-OH and Fmoc-D-HArg(Et)₂-OH, are replaced with Fmoc-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH during the initial synthesis. After the full peptide precursor is assembled on the resin, the side-chain amino groups of the lysine (B10760008) residues are modified to form the required diethyl-homoarginine residues. This precursor approach reportedly leads to a final product with high purity (up to 99.8%) and fewer impurities, simplifying the purification process.
Another optimization strategy focuses on the deprotection step in Fmoc synthesis. For the related GnRH antagonist Degarelix (B1662521), repetitive treatment with piperidine was found to induce undesirable side reactions. A screening of alternative organic bases showed that tert-butylamine (B42293) could effectively remove the Fmoc group without causing these side reactions, leading to a product with excellent purity and yield. Such findings are crucial for optimizing the synthesis of other complex peptides like ganirelix.
| Optimization Method | Description | Reported Outcome | Reference |
| Fragment Synthesis | Concurrent synthesis of fragments A (6-10) and B (1-5), followed by coupling. | Crude purity >93%, total yield >77%. | |
| Precursor Synthesis | Substitution of homoarginine with lysine during SPPS, followed by side-chain modification. | Final purity up to 99.8%, reduced impurities. | |
| Alternative Deprotection Reagent | Use of tert-butylamine instead of piperidine for Fmoc removal (in a related peptide). | Avoidance of specific side reactions, improved purity. |
Development of Novel Ganirelix Acetate Analogs for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a peptide influences its biological activity. For GnRH antagonists, these studies aim to develop new analogs with improved properties, such as higher binding affinity, longer duration of action, or different selectivity profiles.
The development of novel analogs often involves the systematic substitution of amino acids at various positions in the peptide sequence. For instance, research on other GnRH antagonists has involved preparing a series of analogs with selected hydrophilic or hydrophobic amino acid substitutions to stabilize the molecule's secondary structure and optimize receptor binding.
Another strategy involves truncating the decapeptide sequence to create smaller, yet still potent, antagonists. Studies have shown that the central part of the GnRH molecule can be replaced by a short spacer, while preserving the C- and N-terminal residues crucial for receptor recognition. This approach has led to the successful generation of potent hexapeptide and heptapeptide (B1575542) GnRH antagonists.
Furthermore, modifications can include incorporating unnatural or modified amino acids and heterocycles to alter the peptide's properties. In one study, novel GnRH antagonists were prepared by cyclizing the peptide structure with a disulfide bridge or by adding heterocycles like pyrazine (B50134) or 1,3,4-oxadiazoles to the N-terminus. These modifications are designed to explore new binding interactions and improve the pharmacological profile of the parent compound.
Purification Techniques for Synthetic Ganirelix Acetate Intermediates and Final Products
Following synthesis and cleavage from the resin, the crude ganirelix acetate product contains the desired peptide along with various impurities, such as deletion sequences or incompletely deprotected peptides. Therefore, a robust purification process is critical to obtain a high-purity final product.
The primary method for purifying crude ganirelix is High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC). This technique separates the components of a mixture based on their hydrophobicity.
The process typically involves several steps:
Initial Purification of Crude Peptide: The crude ganirelix is dissolved (e.g., in a water/acetonitrile (B52724) mixture) and loaded onto an HPLC column packed with a stationary phase like octadecylsilane (B103800) bonded silica (B1680970) (C18) or octylsilane (B1236092) (C8). A gradient elution is performed using a two-solvent mobile phase system. A common system uses an aqueous acidic solution (e.g., perchlorate (B79767)/phosphoric acid or trifluoroacetic acid) as Phase A and an organic solvent like acetonitrile as Phase B. The target peptide is eluted and collected as a specific fraction.
Salt Conversion: The peptide collected from the first HPLC step may be in the form of a salt with the acid used in the mobile phase (e.g., trifluoroacetate). To obtain the final acetate salt, a second HPLC purification or a salt conversion step is performed. This step often uses a mobile phase containing glacial acetic acid to replace the counter-ions, yielding ganirelix acetate.
Lyophilization (Freeze-Drying): After the final purification and collection of the pure fractions, the solvent is removed by lyophilization to yield the final product as a stable, white, solid powder.
This multi-step purification process is capable of achieving very high purity levels, often exceeding 99.5%, with individual impurities below 0.1%.
Analytical Characterization and Quality Control in Research of Ganirelixacetate
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are vital for confirming the higher-order structure and solution properties of Ganirelix (B53836) acetate (B1210297). These techniques provide non-destructive analysis of the molecule's conformation and behavior in different environments.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides like Ganirelix. By examining the characteristic absorption bands of the peptide backbone, particularly the Amide I band (arising from C=O stretching vibrations) between 1600 and 1700 cm⁻¹, researchers can gain insights into the peptide's conformational state, such as the presence of α-helices, β-sheets, or random coils.
In studies of Ganirelix, FTIR has been applied to investigate the effects of environmental stress, such as temperature and humidity, on its chemical structure. Researchers have conducted FTIR scans in the wavenumber range of 4000–400 cm⁻¹. The resulting infrared spectra, especially the homology in the fingerprint region, are compared between a test sample and a reference standard. Close comparability in the IR stretching vibrations indicates that the peptide has maintained its structural integrity under stress conditions. This technique is sensitive enough to detect subtle conformational changes that could impact the biological activity of the peptide.
Table 1: Characteristic FTIR Amide I Band Frequencies for Peptide Secondary Structures
| Secondary Structure | Characteristic Frequency Range (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet (Antiparallel) | 1610 - 1640 and 1680 - 1700 |
| β-Turn | 1660 - 1685 |
| Random Coil | 1640 - 1650 |
This table presents generalized frequency ranges for peptide secondary structures. Specific values for Ganirelix acetate may vary based on its unique sequence and environment.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique used for the quantitative analysis and characterization of Ganirelix acetate in solution. The method relies on the principle that molecules containing chromophores, such as the aromatic amino acid residues within the Ganirelix peptide sequence, absorb light at specific wavelengths in the UV-Vis spectrum.
For Ganirelix acetate, UV scans are typically conducted in the wavelength range of 190–400 nm to characterize its absorption profile. The resulting spectrum provides information on the maximum absorbance (λmax), which is a key parameter for quantitative assays. By comparing the UV-Vis spectra of Ganirelix that has been subjected to stress conditions (e.g., thermal and humidity) with that of a reference standard, researchers can demonstrate the sameness of the molecule in a liquid formulation. An overlay of the spectra showing a close match confirms that the chromophoric structure of the peptide has not been significantly altered.
Mass Spectrometry for Primary Structure and Degradation Product Identification
Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of Ganirelix acetate. It provides precise mass measurements, enabling the confirmation of the primary amino acid sequence and the identification of unknown impurities and degradation products.
Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of large biomolecules like peptides. For amino acid sequencing, tandem mass spectrometry (MALDI-TOF/TOF) is employed. In this process, the peptide is fragmented in the mass spectrometer, and the masses of the resulting fragment ions are measured. The mass differences between consecutive fragment ions in the spectrum correspond to specific amino acid residues, allowing for the determination of the peptide's sequence.
While Edman degradation is a traditional method for N-terminal sequencing, it is not suitable for Ganirelix due to the absence of an uncharged N-terminal amino group. MALDI-TOF/TOF MS provides a powerful alternative for confirming the primary structure. The technique's high sensitivity and ability to analyze complex mixtures make it valuable for verifying the sequence of the synthesized peptide and identifying any sequence-related impurities.
Liquid Chromatography-Mass Spectrometry-Quadrupole Time-of-Flight (LC-MS-QTOF) combines the separation power of high-performance liquid chromatography (HPLC) with the high-resolution and accurate mass measurement capabilities of a QTOF mass spectrometer. This combination is exceptionally effective for the identification and characterization of impurities and degradation products of Ganirelix acetate, even at very low levels.
Forced degradation studies, conducted under conditions of acid/base hydrolysis, oxidation, heat, and photolysis, are performed to understand the stability of Ganirelix. LC-MS-QTOF is then used to analyze the stressed samples. The high mass accuracy of QTOF allows for the determination of the elemental composition of unknown impurities, while MS/MS fragmentation patterns provide structural information. Studies on Ganirelix have revealed that it is particularly susceptible to degradation under alkaline, acidic, and thermal stress.
Table 2: Degradation Products of Ganirelix Acetate Identified by LC-MS-QTOF
| Stress Condition | Major Degradation Products Identified | Proposed Mechanism |
| Alkaline Hydrolysis | Diastereomers, Deamination product, Product with an inserted amino acid residue | Epimerization, Hydrolysis of amide side chain, Peptide bond cleavage/rearrangement |
| Acidic Hydrolysis | Significant degradation observed (specific products vary) | Hydrolysis of peptide bonds |
| Thermal Stress | Diastereomers and other degradation products | Conformational changes leading to chemical degradation |
This table summarizes findings from forced degradation studies. The specific structures of all degradation products require detailed elucidation.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone of quality control for Ganirelix acetate, used for both purity assessment and impurity profiling.
Reverse-phase HPLC (RP-HPLC) is the most common method employed. A C18 (octadecylsilane) column is frequently used as the stationary phase, providing effective separation of Ganirelix from its related substances. The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724), with gradient elution being used to achieve optimal separation of all components. For instance, a method might use a salt solution, such as sodium perchlorate (B79767) or potassium dihydrogen phosphate, as mobile phase A and an acetonitrile-water mixture as mobile phase B.
These HPLC methods are validated to be stability-indicating, meaning they can separate the intact drug from its degradation products. The methods demonstrate high sensitivity, with detection limits low enough to quantify impurities at levels below 0.1%. In some studies, the limit of detection for impurities was found to be as low as ~20-40 ng/mL. The separation between Ganirelix and any impurity peak should have a resolution greater than 1.5 to ensure accurate quantification. These robust chromatographic methods are essential for routine quality control and for ensuring that the purity of Ganirelix acetate meets stringent regulatory standards.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Ganirelix acetate, enabling the separation, identification, and quantification of the main peptide and its related impurities. The development of a robust, stability-indicating HPLC method is a critical aspect of quality control.
Method development typically involves the systematic optimization of several chromatographic parameters to achieve adequate separation of Ganirelix from its degradation products and process-related impurities. Key considerations include the selection of the column, mobile phase composition, and detector settings. For peptide analysis, reversed-phase columns are most commonly used.
Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. This process verifies several performance characteristics:
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Parameter | Typical Condition/Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., sodium perchlorate or potassium dihydrogen phosphate) |
| Mobile Phase B | Acetonitrile/Water mixture |
| Elution Mode | Gradient |
| Detection Wavelength | 210 nm or 275 nm |
| Flow Rate | ~1.0 mL/min |
| Column Temperature | ~45°C |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | Typically > 97% |
Reverse-Phase Chromatography for Peptide Separation
Reverse-Phase Chromatography (RPC) is the most powerful and widely used mode of HPLC for the purification and analysis of peptides like Ganirelix. The principle of RPC relies on the hydrophobic interaction between the analyte molecules and the stationary phase.
The stationary phase in RPC is non-polar, typically consisting of silica (B1680970) particles chemically bonded with alkyl chains, such as C8 or, most commonly for peptides, C18. Wide-pore silica (e.g., 300 Å) is often preferred for large molecules like peptides to ensure they can interact with the bonded surface inside the pores. The mobile phase is polar, usually a mixture of water and a water-miscible organic solvent like acetonitrile.
Peptides are loaded onto the column in a mobile phase with a low concentration of organic solvent, where they bind to the hydrophobic stationary phase. Elution is achieved by applying a gradient of increasing organic solvent concentration, which disrupts the hydrophobic interactions and releases the peptides from the column. Peptides are separated based on their relative hydrophobicity; more hydrophobic peptides are retained longer on the column and elute at higher organic solvent concentrations.
To improve peak shape and resolution, an ion-pairing agent such as trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (e.g., 0.1%). TFA suppresses the ionization of free silanol (B1196071) groups on the silica surface and forms ion pairs with charged residues on the peptide, which can sharpen peaks and improve the separation of closely related peptides.
Amino Acid Composition Analysis Methodologies (e.g., Pre-column Derivatization)
Determining the amino acid composition is a critical step to confirm the primary structure and identity of Ganirelix acetate. Since Ganirelix has a modified N-terminus, direct sequencing methods like Edman degradation are not suitable. Therefore, analysis begins with acid hydrolysis to break the peptide bonds and release the individual constituent amino acids.
The hydrolysis is typically performed using 6 M hydrochloric acid at an elevated temperature (e.g., 100°C) for 24 hours. Following hydrolysis, the amino acids in the hydrolysate are identified and quantified. Because most amino acids lack a strong chromophore for UV detection, a derivatization step is necessary to make them detectable.
Pre-column derivatization is a common approach where the amino acids are reacted with a tagging reagent before being injected into the HPLC system. A widely used reagent for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). The AQC reagent reacts with both primary and secondary amino acids to form stable, highly fluorescent derivatives that can be separated by reverse-phase HPLC and quantified. This method allows for the accurate determination of the molar ratios of the amino acids present in the Ganirelix peptide.
| Amino Acid | Abbreviation | Theoretical Molar Ratio |
|---|---|---|
| 3-(2-naphthyl)-D-alanine | D-Nal | 1.00 |
| D-4-chlorophenylalanine | D-Cpa | 1.00 |
| 3-(3-pyridyl)-D-alanine | D-Pal | 1.00 |
| L-serine | L-Ser | 1.00 |
| L-tyrosine | L-Tyr | 1.00 |
| NG, NG'-diethyl homoarginine | (diet)Har | 1.00 |
| L-leucine | L-Leu | 1.00 |
| L-proline | L-Pro | 1.00 |
| D-alanine | D-Ala | 1.00 |
Data sourced from a study on Ganirelix amino acid composition.
Stability Studies of the Compound in Research Formulations
Forced degradation, or stress testing, is conducted to understand the intrinsic stability of Ganirelix acetate and to identify potential degradation pathways and products. These studies are essential for developing stability-indicating analytical methods. The compound is subjected to more extreme conditions than those used for accelerated stability testing, as outlined by ICH guidelines.
To assess thermal stability, Ganirelix acetate in solution or as a solid is exposed to elevated temperatures. Studies have shown that Ganirelix is labile under thermal stress conditions. Analysis of temperature-stressed samples helps to identify thermally induced degradation products. Despite degradation, the primary amino acid sequence of the remaining Ganirelix has been shown to match the theoretical sequence, indicating that the core peptide structure of the non-degraded portion remains intact.
Hydrolytic stability is evaluated by exposing Ganirelix to acidic and alkaline solutions over a period of time. Research indicates that Ganirelix is highly susceptible to degradation under both acidic and alkaline hydrolytic conditions. Significant degradation of 22.4% under alkaline conditions and 18.1% under acidic conditions has been observed. The primary degradation pathways under these conditions include peptide bond hydrolysis and racemization of certain amino acid residues, such as L-Serine and L-Proline. In one study, Ganirelix was found to be labile under alkali hydrolytic stress but relatively stable under acidic conditions.
Oxidative stability is tested by exposing the compound to an oxidizing agent, such as hydrogen peroxide. Photostability is assessed by exposing the compound to a controlled source of light under specified conditions, as recommended by ICH Q1B guidelines.
Studies show that Ganirelix acetate is susceptible to degradation under oxidative and photolytic stress, although generally to a lesser extent than under hydrolytic stress. One study, however, reported that the compound was stable under these conditions. Degradation under these stresses can lead to the formation of various impurities. A prominent degradation product observed across all stress conditions is a clipped version of the peptide, likely formed via peptide bond hydrolysis.
| Stress Condition | Observed Stability | Major Degradation Products/Pathways |
|---|---|---|
| Thermal | Labile | Formation of diastereomers and deamination compounds |
| Acidic Hydrolysis | Susceptible to degradation | Peptide bond hydrolysis; Racemization of L-Ser⁴ and L-Pro⁹ |
| Alkaline Hydrolysis | Highly susceptible to degradation | Peptide bond hydrolysis; Racemization of L-Ser⁴ and L-Pro⁹ |
| Oxidative | Susceptible to degradation (Some reports indicate stability ) | Formation of clipped peptide fragments; Deamidation |
| Photolytic | Susceptible to degradation (Some reports indicate stability ) | Formation of clipped peptide fragments; Deamidation |
Characterization of Degradation Products and Pathways
The chemical stability of Ganirelix acetate is a critical attribute for ensuring its quality, efficacy, and safety. Understanding its degradation profile under various stress conditions is essential for the development of stable formulations and for establishing appropriate storage conditions. Forced degradation studies, conducted according to the International Conference on Harmonization (ICH) guidelines, provide insight into the degradation pathways and the formation of degradation products.
Ganirelix acetate has been found to be susceptible to degradation under several stress conditions, primarily hydrolytic (acidic and alkaline) and thermal stress. However, studies have shown it to be relatively stable under oxidative and photolytic conditions. The characterization of the resulting degradants is typically performed using advanced analytical techniques, with liquid chromatography coupled with mass spectrometry (LC-MS) being a key methodology. Specifically, Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry has been instrumental in elucidating the structures of these degradation products.
Degradation Under Stress Conditions
Hydrolytic Degradation: Ganirelix acetate demonstrates significant degradation under both acidic and alkaline hydrolytic conditions. One study reported substantial degradation of 18.1% under acidic conditions and 22.4% under alkaline conditions. Another study, however, found the compound to be labile under alkali hydrolytic stress but stable to acid hydrolysis. This discrepancy may be due to differences in experimental conditions such as the specific acid or base used, its concentration, temperature, and duration of exposure. The primary degradation pathways under hydrolytic stress involve the hydrolysis of the peptide bonds.
Thermal Degradation: The compound is also labile under thermal stress. High temperatures can accelerate hydrolytic reactions and other degradation pathways, leading to the formation of various impurities. The amino acid composition of temperature-stressed Ganirelix has been analyzed to ensure the primary structure remains consistent with theoretical molar ratios.
Oxidative and Photolytic Stability: In contrast to its susceptibility to hydrolysis and heat, Ganirelix acetate has been reported to be stable against oxidative and photolytic stress. Exposure to oxidizing agents and light (both visible and UV) did not result in significant degradation, indicating a robust molecular structure under these conditions.
Identified Degradation Products
Several degradation products of Ganirelix acetate have been identified and characterized through forced degradation studies. These impurities can arise from various chemical modifications to the parent decapeptide. High-performance liquid chromatography (HPLC) methods are crucial for separating these impurities from the main compound, ensuring that product quality can be effectively controlled.
One comprehensive study identified four major degradation products. LC-MS-QTOF analysis revealed that two of these were diastereomers of Ganirelix. Another degradant was identified as a deamination product, and the fourth resulted from the insertion of a new amino acid residue into the peptide sequence. Another investigation also detected four major degradation products, proposing their plausible chemical structures and fragmentation pathways based on MS/MS data. One of these products, detected in trace amounts under all stress conditions, was predicted to be formed from the deamidation of D-Ala¹⁰ at the N-terminus.
The table below summarizes some of the identified degradation products and impurities of Ganirelix acetate.
| Degradation Product / Impurity | Type / Proposed Structure | Stress Condition(s) | Analytical Technique(s) | Reference(s) |
| Impurity 1 | Diastereomer of Ganirelix | Thermal, Alkali Hydrolysis | HPLC, LC-MS-QTOF | , |
| Impurity 2 | Diastereomer of Ganirelix | Thermal, Alkali Hydrolysis | HPLC, LC-MS-QTOF | , |
| Impurity 3 | Deamination Compound | Thermal, Alkali Hydrolysis | HPLC, LC-MS-QTOF | , |
| Impurity 4 | Insertion of a new amino acid residue | Thermal, Alkali Hydrolysis | HPLC, LC-MS-QTOF | , |
| DP-IV | Deamidation of D-Ala¹⁰ | Acid/Base Hydrolysis, Photolytic, Oxidative, Thermal | LC-QTOF |
Proposed Degradation Pathways
The degradation of Ganirelix, a synthetic decapeptide, primarily involves modifications to its amino acid residues and the peptide backbone. Based on the characterization of its degradation products, several pathways can be proposed:
Hydrolysis: The most common degradation pathway for peptides is the cleavage of peptide bonds, which is catalyzed by protons (acid hydrolysis) or hydroxide (B78521) ions (base hydrolysis). This leads to the formation of smaller peptide fragments.
Deamidation: The deamidation of asparagine or glutamine residues is a common non-enzymatic modification of peptides. In the case of Ganirelix, the deamidation of the D-Ala¹⁰ amide at the C-terminus has been suggested as a degradation route.
Isomerization/Epimerization: The formation of diastereomers indicates that isomerization or epimerization at one or more of the chiral centers of the amino acid residues can occur, particularly under thermal and alkaline conditions.
Peptide Bond Rearrangement: The identification of a product with an inserted amino acid residue suggests that more complex reactions, possibly involving peptide bond rearrangement or synthesis-related impurities, can occur under stress.
Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and for designing more stable analogues of the drug substance.
Comparative Research of Ganirelixacetate with Other Gnrh Receptor Modulators
Mechanistic Comparisons with First and Second-Generation GnRH Antagonists (e.g., Cetrorelix (B55110), Abarelix (B549359), Degarelix)
Ganirelix (B53836), along with cetrorelix and degarelix (B1662521), belongs to the third generation of GnRH antagonists. The primary mechanism of action for all GnRH antagonists is direct, competitive, and reversible blockade of the GnRH receptors located on the pituitary gonadotroph cells. By occupying the receptor without activating it, these compounds prevent endogenous GnRH from binding and initiating the signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mode of action results in an immediate and dose-dependent suppression of gonadotropins.
The key distinctions between ganirelix and other antagonists lie in their generational development, which has led to improved pharmacological profiles. Early-generation antagonists were hampered by a high propensity to induce histamine (B1213489) release, leading to significant allergic reactions. Third-generation antagonists like ganirelix, cetrorelix, and degarelix were specifically designed to minimize this side effect.
While sharing a core mechanism, there are subtle but important differences among these later-generation antagonists:
Ganirelix and Cetrorelix: Both are widely used in assisted reproduction technologies. Their primary mechanistic distinction relates to their histamine-releasing potential, which, although low for both, can differ.
Abarelix: This antagonist was withdrawn from the U.S. market due to the risk of systemic allergic reactions. Mechanistically, it was also noted to produce a more profound suppression of FSH compared to cetrorelix, an effect that limited its application in controlled ovarian stimulation where some FSH is desired.
Degarelix: This third-generation antagonist is distinguished by its formulation, which forms a gel depot upon subcutaneous injection. This allows for a sustained release of the drug, resulting in a longer duration of action compared to ganirelix and cetrorelix.
Table 1: Mechanistic and Pharmacokinetic Comparison of GnRH Antagonists
| Compound | Generation | Core Mechanism | Key Differentiating Feature | Elimination Half-life |
|---|---|---|---|---|
| Ganirelix | Third | Competitive GnRH Receptor Antagonism | Low histamine release potential; ready-to-use formulation. | ~13-16 hours |
| Cetrorelix | Third | Competitive GnRH Receptor Antagonism | Low histamine release potential; lyophilized powder formulation. | ~5-10 hours (single dose) |
| Abarelix | Second | Competitive GnRH Receptor Antagonism | Higher risk of systemic allergic reactions; significant FSH suppression. | N/A (Withdrawn) |
| Degarelix | Third | Competitive GnRH Receptor Antagonism | Forms a gel depot for sustained release and longer duration of action. | ~43 days (maintenance dose) |
Pharmacological Distinctions from GnRH Agonists (e.g., Onset and Reversibility of Action)
The pharmacological differences between GnRH antagonists like ganirelix and GnRH agonists (e.g., leuprolide) are pronounced and stem directly from their opposing mechanisms of action at the receptor level.
Onset of Action: Ganirelix has an immediate onset of action. By directly blocking the GnRH receptor, it causes a rapid decrease in LH and FSH levels within a few hours of administration. In contrast, GnRH agonists initially act as receptor activators, mimicking endogenous GnRH. This leads to a transient surge in LH and FSH, known as the "flare-up" effect, which lasts for several days. The desired therapeutic suppression of gonadotropins only occurs after 7-10 days, once the pituitary receptors become desensitized and downregulated due to continuous stimulation.
Reversibility of Action: The action of ganirelix is readily reversible. As a competitive antagonist, its suppressive effect is dependent on its concentration at the pituitary. Once the drug is cleared from the system, the GnRH receptors are freed, and the pituitary-gonadal axis can resume normal function. The relatively short half-life of ganirelix (approximately 13-16 hours) facilitates this rapid reversibility. GnRH agonists, however, induce a more profound and lasting state of pituitary desensitization and receptor downregulation. Reversal of this state is a much slower process, requiring the resynthesis of receptors and restoration of pituitary responsiveness, which can take significantly longer than the clearance of the drug itself.
Table 2: Pharmacological Distinctions: Ganirelix (Antagonist) vs. GnRH Agonists
| Feature | Ganirelix (GnRH Antagonist) | GnRH Agonist (e.g., Leuprolide) |
|---|---|---|
| Mechanism of Action | Competitive blockade of GnRH receptors. | Initial receptor activation followed by desensitization and downregulation. |
| Initial Gonadotropin Effect | Immediate suppression of LH and FSH. | Transient "flare-up" (increase) of LH and FSH. |
| Onset of Suppression | Rapid (within hours). | Delayed (7-10 days). |
| Reversibility | Rapid and dependent on drug clearance. | Slow, requires receptor resensitization. |
Comparative Studies of Receptor-Mediated Downstream Biological Effects
The binding of a ligand to the GnRH receptor initiates a cascade of intracellular signaling events. For GnRH or a GnRH agonist, this involves coupling to the Gαq/11 protein, which activates phospholipase Cβ (PLCβ). This leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. These pathways ultimately activate mitogen-activated protein kinase (MAPK) cascades to regulate gonadotropin gene expression and release.
GnRH antagonists like ganirelix exert their biological effect by inhibiting this entire GnRH-induced signaling cascade. Comparative studies have revealed subtle differences in the potency of various antagonists in blocking these downstream pathways.
A study comparing ganirelix, cetrorelix, and teverelix in vitro found that all three antagonists effectively inhibited GnRH-mediated signaling, but with differing potencies.
Calcium Signaling: Cetrorelix demonstrated a higher potency than ganirelix in inhibiting the GnRH-activated increase in intracellular Ca2+.
cAMP Accumulation: Cetrorelix was also significantly more potent than ganirelix in reducing GnRH-mediated cAMP accumulation.
ERK/CREB Phosphorylation: All three antagonists showed similar efficacy in inhibiting the phosphorylation of ERK1/2 and CREB, key downstream signaling molecules.
Gene Expression: The antagonists similarly inhibited the GnRH-induced increase in luteinizing hormone β-subunit (Lhb) gene expression.
When compared to GnRH agonists, the downstream effects of antagonists are fundamentally different. While agonists initially stimulate and then suppress these pathways through desensitization, antagonists provide a direct and immediate blockade. This leads to different hormonal profiles; for instance, in comparative trials, the GnRH antagonist degarelix was shown to suppress FSH levels more effectively than the agonist leuprolide. Another study comparing ganirelix to leuprolide found that the mean number of oocytes retrieved was lower in the ganirelix group, indicating a distinct downstream biological effect on follicular development during ovarian stimulation.
Table 3: Comparative Effects on GnRH Receptor-Mediated Downstream Signaling
| Signaling Pathway / Biological Effect | Ganirelix | Cetrorelix | GnRH Agonist |
|---|---|---|---|
| GnRH-induced Ca2+ Increase | Inhibition | More potent inhibition than Ganirelix | Initial stimulation, then suppression |
| GnRH-induced cAMP Accumulation | Inhibition | More potent inhibition than Ganirelix | Initial stimulation, then suppression |
| GnRH-induced pERK1/2 Activation | Inhibition (similar to Cetrorelix) | Inhibition (similar to Ganirelix) | Initial stimulation, then suppression |
| Lhb Gene Expression | Inhibition | Inhibition | Initial stimulation, then suppression |
Emerging Research Areas and Future Directions for Ganirelixacetate
Investigation of Novel Molecular Targets and Off-Target Interactions in Experimental Models
While ganirelix (B53836) acetate's primary mechanism of action is the competitive blockade of GnRH receptors in the pituitary gland, emerging research suggests the possibility of other molecular interactions. drugcentral.orgfda.gov In silico studies, for instance, have explored the potential interaction between ganirelix and the alpha subunit of equine chorionic gonadotropin (eCG). researchgate.netnih.gov These computational models suggest a possible alternative route for gonadotropin suppression, independent of the GnRH receptor. researchgate.net Molecular docking studies have indicated that ganirelix may bind to the eCG alpha subunit, a structure common to other gonadotropins, through hydrophobic interactions and hydrogen bonds. researchgate.netresearchgate.net This line of inquiry opens up the potential for direct modulation of gonadotropins, a novel mechanism that warrants further investigation in experimental models. researchgate.net
Furthermore, research into the broader effects of GnRH antagonists has revealed potential off-target interactions. For example, studies have investigated the effects of the GnRH antagonist Cetrorelix (B55110) on non-traditional targets, which could inform the understanding of ganirelix's broader biological activities. nih.gov Additionally, systemic administration of ganirelix has been shown to counteract experimental bladder detrusor overactivity in female rats, suggesting an influence on urinary tract function. nih.gov The reduction of estrogen levels by GnRH antagonists is a known factor that can affect the lower urinary tract, but these findings may point to more direct or alternative mechanisms of action. nih.gov
Potential as a Research Tool for Endocrine System Manipulation and Disease Modeling
Ganirelix acetate's ability to induce rapid and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis makes it a valuable tool for research. drugbank.comnih.gov This characteristic allows scientists to manipulate the endocrine system in a controlled manner to study its various functions and the impact of hormonal fluctuations on different physiological systems.
A notable application of ganirelix as a research tool is in the study of cerebrovascular regulation. One clinical study is utilizing ganirelix to create a model for isolating the effects of estrogen and testosterone (B1683101) on the cerebrovascular system. clinicaltrials.gov By suppressing the endogenous production of these hormones, researchers can then selectively reintroduce them to observe their specific impacts on cerebral blood flow. clinicaltrials.gov This approach helps to mitigate confounding variables like aging and disease in studying sex-based differences in cerebrovascular disease risk. clinicaltrials.gov
Ganirelix is also employed in studies of the aging male HPG axis. nih.gov By using a "ganirelix clamp," researchers can investigate the feedback dynamics between GnRH, LH, and testosterone, providing insights into age-related changes in hormonal regulation. nih.gov This methodology allows for a more precise examination of the sensitivity and responsiveness of different components of the axis.
Advanced Formulations for Targeted Research Delivery and Prolonged Action in Preclinical Studies
The development of advanced formulations for GnRH antagonists is an active area of research, aiming to improve their delivery and duration of action for both clinical and research purposes. While ganirelix is currently available as a ready-to-use pre-filled syringe for subcutaneous injection, research into novel formulations continues. mdpi.comnih.gov
For instance, studies on other GnRH antagonists like degarelix (B1662521) have demonstrated the potential for prolonged action through different formulations, which could be applicable to ganirelix in preclinical research settings. taylorandfrancis.com The development of formulations that allow for sustained release could reduce the frequency of administration in long-term experimental studies, improving convenience and consistency.
Furthermore, research into different delivery methods, such as comparing pre-filled syringes with vials and auto-injectors for other therapeutic peptides, provides a basis for exploring similar advancements for ganirelix. researchgate.net These studies assess pharmacokinetic characteristics, safety, and immunogenicity to ensure that new delivery systems are both effective and well-tolerated. researchgate.net The goal is to create formulations that can be tailored for specific research applications, potentially including targeted delivery to particular tissues or organs.
Computational Chemistry and Molecular Modeling Studies of Ganirelix-Receptor Interactions
Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate interactions between ganirelix and its receptors at a molecular level. These in silico approaches provide valuable insights that complement experimental data.
Molecular docking studies have been instrumental in visualizing the binding of ganirelix to the GnRH receptor. researchgate.net These models have helped to elucidate the structural basis for its high binding affinity, which is significantly greater than that of endogenous GnRH. wikipedia.orgnih.gov Ganirelix is a synthetic decapeptide with amino acid substitutions at several positions, which enhance its antagonistic properties. taylorandfrancis.come-lactancia.org
In addition to the GnRH receptor, computational studies have explored ganirelix's potential interactions with other molecules, as mentioned earlier with the eCG alpha subunit. researchgate.netnih.gov These studies use docking simulations to predict binding affinities and modes, offering hypotheses that can be tested in the laboratory. researchgate.net For example, one study reported nine different binding poses for the ganirelix-eCG alpha complex, with molecular binding affinities ranging from -5.0 to -4.5 kcal/mol. researchgate.net Such computational analyses are crucial for identifying potential novel interactions and for guiding the design of future GnRH analogues with improved specificity and efficacy. univie.ac.at
A comparative in vitro study of the GnRH antagonists Cetrorelix, Ganirelix, and Teverelix investigated their differential modulation of signaling pathways mediated by the GnRH receptor. nih.gov While all three antagonists inhibited GnRH-induced signaling, Cetrorelix was found to be more potent in inhibiting the increase in intracellular calcium and cAMP accumulation in certain cell lines. nih.gov This suggests that even structurally similar antagonists can have distinct effects on receptor signaling, a finding that can be further explored and leveraged through computational modeling.
Exploration of Mechanistic Roles Beyond Gonadotropin Regulation in Novel Biological Contexts
While the primary role of ganirelix is the regulation of gonadotropin secretion, there is growing interest in exploring its potential effects in other biological contexts. drugbank.com The presence of GnRH receptors in various tissues outside of the pituitary gland, including the endometrium, myometrium, and ovary, suggests that GnRH analogues like ganirelix could have direct effects in these locations. nih.gov
As previously mentioned, research has shown that ganirelix can affect bladder function in animal models, indicating a potential role in the urinary system. nih.gov This finding opens up a new avenue for investigating the non-reproductive effects of GnRH antagonists.
Furthermore, the use of GnRH antagonists is being explored in the context of certain hormone-dependent cancers. patsnap.com While much of this research has focused on other GnRH antagonists like degarelix in prostate cancer, the underlying principle of suppressing hormone production could have broader applications. patsnap.com The ability of GnRH antagonists to rapidly suppress gonadotropins without the initial "flare-up" effect seen with GnRH agonists makes them an attractive option for conditions where an initial surge in hormones could be detrimental. nih.govtaylorandfrancis.com
Future research will likely continue to uncover novel biological roles for ganirelix, expanding its potential applications beyond its current indications and deepening our understanding of the widespread influence of the GnRH system throughout the body.
Q & A
Q. What experimental approaches are recommended to investigate the pharmacological mechanisms of Ganirelix acetate in preclinical models?
Q. How should synthesis and purity assessment of Ganirelix acetate be documented to meet reproducibility standards?
Provide step-by-step synthetic protocols with stoichiometric ratios, reaction temperatures (±2°C), and purification methods (e.g., reverse-phase HPLC conditions: column type, gradient profile). Characterization requires ≥2 orthogonal techniques (e.g., ¹H/¹³C NMR, high-resolution mass spectrometry, chiral HPLC), with raw spectral data included as supplementary files. For known compounds, cite established synthesis routes; for novel derivatives, report yield optimization and stability testing .
Advanced Research Questions
Q. What systematic frameworks are effective for reconciling contradictory pharmacokinetic (PK) data on Ganirelix acetate across species?
Implement a meta-analysis protocol comparing PK parameters (e.g., clearance, half-life) normalized by allometric scaling. Use multivariate regression to identify covariates (e.g., metabolic enzyme expression, plasma protein binding) causing inter-study discrepancies. Transparently report bioanalytical validation (e.g., LC-MS/MS calibration curves, matrix effects) and harmonize administration protocols to reduce absorption variability .
Table 2: Common Sources of PK Data Variability and Mitigation Strategies
| Variability Source | Impact on Data | Resolution Method |
|---|---|---|
| Bioanalytical bias | Over/underestimation of Cₘₐₓ | Cross-validation using reference standards |
| Species differences | Allometric scaling errors | Physiologically-based pharmacokinetic modeling |
| Dosing regimen | Inconsistent absorption rates | Harmonized administration protocols |
Q. How can researchers optimize statistical power in dose-response studies of Ganirelix acetate while addressing non-linear kinetics?
Use mixed-effects modeling to account for inter-individual variability and non-linear kinetics. Predefine sample sizes via power analysis (α=0.05, β=0.2) using pilot data. For skewed distributions, apply log-transformation or non-parametric tests. Report confidence intervals for EC₅₀/IC₅₀ values and include sensitivity analyses to validate assumptions .
Q. What strategies ensure reproducibility in preclinical studies of Ganirelix acetate, considering variability in experimental models?
Adopt standardized protocols for animal housing (e.g., circadian rhythm control), hormone sampling intervals, and endpoint measurements. Validate findings using orthogonal assays (e.g., immunohistochemistry for receptor occupancy alongside serum hormone levels). Publish raw datasets and code for statistical analysis to enable independent verification .
Methodological Guidelines for Data Reporting
- Literature Reviews : Systematically search databases (e.g., PubMed, Embase) using controlled vocabularies (MeSH terms: "Ganirelix acetate," "GnRH antagonists"). Screen results with tools like PRISMA flow diagrams and critically appraise studies for bias using QUADAS-2 criteria .
- Data Contradictions : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality in conflicting results. Use funnel plots to detect publication bias in meta-analyses .
For experimental replication, adhere to the "Methods" guidelines from and , ensuring all protocols are machine-readable and include error margins for critical parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
